molecular formula C12H16OS B12987625 4-(Cyclohexyloxy)benzenethiol

4-(Cyclohexyloxy)benzenethiol

Cat. No.: B12987625
M. Wt: 208.32 g/mol
InChI Key: IYSFNNSVGFOLFX-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)benzenethiol is an organic compound characterized by the presence of a cyclohexyloxy group attached to a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)benzenethiol typically involves the reaction of cyclohexanol with benzenethiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)benzenethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding thiol.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)benzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate biological pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: A simpler analog without the cyclohexyloxy group.

    Cyclohexanol: Lacks the thiol group but shares the cyclohexyloxy moiety.

    Phenylthiol: Similar to benzenethiol but with different substituents.

Uniqueness

4-(Cyclohexyloxy)benzenethiol is unique due to the presence of both the cyclohexyloxy and thiol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its simpler analogs.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-cyclohexyloxybenzenethiol

InChI

InChI=1S/C12H16OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,14H,1-5H2

InChI Key

IYSFNNSVGFOLFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)S

Origin of Product

United States

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